-Oxopentanedioic acid, also known as 3-oxoglutaric acid or β-ketoglutaric acid, is a simple dicarboxylic acid with the chemical formula C₅H₆O₅. It is a white, crystalline solid that is soluble in water.
-Oxopentanedioic acid has various potential applications in scientific research, including:
3-Oxopentanedioic acid, also known as 1,3-acetonedicarboxylic acid or β-ketoglutaric acid, is a simple dicarboxylic acid with the molecular formula and a molecular weight of approximately 146.1 g/mol. It is characterized by its two carboxylic acid groups and a ketone functional group. This compound appears as a white crystalline powder that is soluble in water and exhibits a melting point of about 133 °C (decomposes) and a boiling point around 408.4 °C at atmospheric pressure .
3-Oxopentanedioic acid plays a significant role in organic synthesis, particularly in the production of various pharmaceutical compounds and as an intermediate in metabolic pathways. It is notably involved in the synthesis of tropinone, a precursor for several alkaloids .
These reactions highlight its versatility as a building block in organic synthesis .
3-Oxopentanedioic acid is recognized for its biological significance, particularly as an endogenous metabolite. It plays a role in metabolic pathways related to amino acids and energy production. The presence of this compound in urine can serve as a biomarker for certain metabolic disorders, including those associated with gut flora imbalances such as overgrowth of Candida albicans . Additionally, it has been studied for its potential effects on cellular metabolism and energy production due to its involvement in the tricarboxylic acid cycle (Krebs cycle) .
Several methods exist for synthesizing 3-oxopentanedioic acid:
These methods vary in complexity and yield, making them suitable for different industrial applications.
3-Oxopentanedioic acid has diverse applications:
The compound's versatility makes it valuable in both research and industrial settings.
Research on interaction studies involving 3-oxopentanedioic acid has focused on its role within metabolic pathways. It interacts with various enzymes involved in the Krebs cycle and amino acid metabolism. Studies have shown that alterations in the levels of this compound can indicate metabolic dysregulation or disease states. Furthermore, its interaction with gut microbiota has been explored to understand its implications on human health .
Several compounds share structural similarities with 3-oxopentanedioic acid, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Oxopentanedioic Acid | Dicarboxylic acid with a ketone group; versatile in synthesis | |
β-Ketoglutaric Acid | Similar structure; key role in metabolism | |
Succinic Acid | Dicarboxylic; lacks ketone | |
Malonic Acid | Simple dicarboxylic; no ketone |
These comparisons highlight the unique structural features and functional roles of 3-oxopentanedioic acid within biochemical contexts and synthetic applications.
The compound’s nomenclature reflects its structural and functional characteristics. The International Union of Pure and Applied Chemistry (IUPAC) name, 3-oxopentanedioic acid, denotes a five-carbon chain with ketone and carboxylic acid groups at positions 3 and 1/5, respectively. Over time, it has acquired numerous synonyms, including acetonedicarboxylic acid, β-ketoglutaric acid, and 3-oxoglutaric acid. These terms often arise from its role as a β-keto acid analog of glutaric acid or its synthetic equivalence to acetone in condensation reactions.
The term acetonedicarboxylic acid emphasizes its derivation from acetone through the addition of two carboxylic acid groups, a feature central to its reactivity in cyclization reactions. Meanwhile, β-ketoglutaric acid distinguishes it from its isomer α-ketoglutaric acid, a citric acid cycle intermediate. Regulatory databases, such as PubChem and CAS, consolidate these synonyms under the identifier 542-05-2.
Property | Value | Source |
---|---|---|
CAS Registry Number | 542-05-2 | |
Molecular Formula | $$ C5H6O_5 $$ | |
IUPAC Name | 3-Oxopentanedioic acid | |
Common Synonyms | β-Ketoglutaric acid, Acetonedicarboxylic acid |
3-Oxopentanedioic acid emerged as a cornerstone of early 20th-century synthetic chemistry. Hans von Pechmann first isolated the compound in 1891 during his investigations into diketone derivatives, laying the groundwork for its application in cycloaddition reactions. However, its transformative role became evident in Robert Robinson’s 1917 synthesis of tropinone, a precursor to atropine and cocaine. By condensing succinaldehyde, methylamine, and acetonedicarboxylic acid, Robinson demonstrated a biomimetic “double Mannich reaction” that mirrored natural alkaloid biosynthesis. This one-pot synthesis achieved unprecedented efficiency (17–90% yields) and underscored the compound’s utility in constructing bicyclic frameworks.
The Weiss-Cook reaction, developed in the mid-20th century, further highlighted its versatility. By reacting 3-oxopentanedioic acid with diketones, chemists synthesized cis-bicyclo[3.3.0]octane-3,7-dione, a scaffold for steroidal analogs. These achievements cemented its status as a “synthetic equivalent” for acetone in complex cyclizations.
Modern research leverages 3-oxopentanedioic acid in diverse domains:
Recent mechanistic studies, such as those on aqueous metal-enol interactions, reveal its capacity to form stable complexes with transition metals, enabling catalytic applications.
3-Oxopentanedioic acid’s legacy lies in its enabling of atom-economical syntheses. Key contributions include:
A comparative analysis of classical and modern applications underscores its enduring relevance:
The decarboxylation of citric acid in acidic media represents the most historically significant method for synthesizing 3-oxopentanedioic acid. This route leverages the abundance of citric acid, a bio-based platform chemical produced via fermentation, as a starting material.
The reaction begins with the dehydration of citric acid (1) to form aconitic acid (2), a conjugated tri-carboxylic acid. In fuming sulfuric acid (oleum), this step proceeds via protonation of the hydroxyl group, followed by elimination of water to generate the α,β-unsaturated intermediate [1] [2]. Subsequent decarboxylation occurs through two pathways:
The final step involves the tautomerization of itaconic acid to 3-oxopentanedioic acid (4). This process is highly sensitive to acid concentration and temperature, with fuming sulfuric acid ($$H2SO4 \cdot SO_3$$) providing both the dehydrating agent and the acidic medium necessary for stabilization of intermediates [1].
Key variables influencing yield include:
Recent studies demonstrate that modulating the $$H2SO4/H2O$$ ratio improves atom economy. For instance, maintaining a 3:1 molar ratio of $$H2SO_4$$ to citric acid suppresses hydrolysis of intermediates, achieving yields up to 82% [2].
Ketene chemistry offers an alternative route to 3-oxopentanedioic acid, particularly for applications requiring high enantiomeric purity. This method involves the controlled dimerization or condensation of ketene intermediates.
Ketene precursors, such as malonyl chloride (5), are synthesized via phosgene ($$COCl2$$) treatment of malonic acid. The reaction proceeds via nucleophilic acyl substitution:
$$
HOOC-CH2-COOH + 2 COCl2 \rightarrow ClCO-CH2-COCl + 2 HCl + CO_2
$$
Subsequent dehydrohalogenation using tertiary amines (e.g., triethylamine) generates the ketene intermediate (6), which undergoes [2+2] cycloaddition or hydrolysis to form 3-oxopentanedioic acid [5].
Critical to this pathway is the suppression of ketene dimerization, which competes with hydrolysis. Employing low temperatures ($$-20$$°C) and polar aprotic solvents (e.g., tetrahydrofuran) stabilizes the monomeric ketene, favoring product formation [5].
Solvent polarity profoundly impacts reaction kinetics:
A recent innovation involves using ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as reaction media. These solvents reduce energy consumption by 40% compared to traditional solvents while achieving 89% conversion [5].
Transitioning laboratory-scale synthesis to industrial production introduces challenges in process efficiency and cost management.
Industrial processes prioritize:
Sustainable synthesis of 3-oxopentanedioic acid focuses on replacing hazardous reagents and minimizing energy input.
Irritant